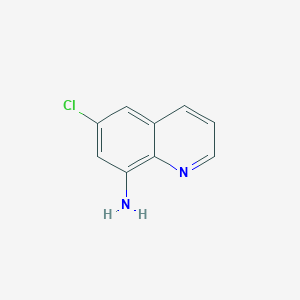

6-Chloroquinolin-8-amine

Übersicht

Beschreibung

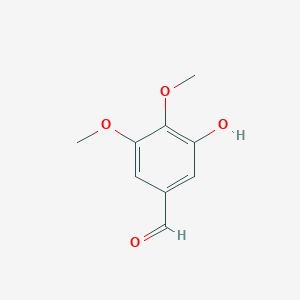

6-Chloroquinolin-8-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a chloro group at the 6th position and an amino group at the 8th position on the quinoline ring system. This structure forms the basis for various chemical reactions and synthesis of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 6-chloroquinolin-8-amine, often involves nucleophilic substitution reactions. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents, indicating the role of activated chloro groups in facilitating amination reactions . Similarly, 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones were obtained through the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines, showcasing another method of introducing amino groups into the quinoline ring .

Molecular Structure Analysis

The molecular structure of 6-chloroquinolin-8-amine derivatives can be elucidated using various spectroscopic techniques. For example, the synthesized N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral data . Additionally, X-ray analysis was used to determine the crystal structures of chlorinated quinoline derivatives, providing insights into the molecular conformation and the effects of chlorination on the quinoline framework .

Chemical Reactions Analysis

The reactivity of 6-chloroquinolin-8-amine derivatives can be influenced by the presence of substituents on the quinoline nucleus. The amination of quinoline derivatives is affected by the steric and electronic effects of the substituents, as seen in the varying activities of different amide solvents used for amination . The introduction of amino groups can lead to the formation of secondary amines, which can further participate in various chemical reactions, including those with biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinolin-8-amine derivatives are determined by their molecular structure. The presence of chloro and amino groups can influence properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's application in chemical synthesis and potential use in pharmaceuticals. The synthesized compounds' elemental analysis and spectral data help in confirming their structures and understanding their properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research into the antibacterial properties of 6-Chloroquinolin-8-amine derivatives has shown promising results. Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone models starting with a synthon closely related to 6-Chloroquinolin-8-amine, demonstrating significant antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives showed good activity against S. aureus with minimum inhibitory concentration (MIC) values approximately ranging from 2 to 5 microg/mL, suggesting that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Antitumor Properties

The antitumor potential of 6-Chloroquinolin-8-amine derivatives has been explored in several studies. Liu et al. (2007) prepared a series of 4-aminoquinazoline derivatives via nucleophilic substitution reaction, which were evaluated for their ability to inhibit tumor cells. Among them, certain derivatives were identified as potent inhibitors in vitro, demonstrating the versatility of the quinoline core in anticancer drug design (Liu et al., 2007).

Antimalarial Activity

The modification of 6-Chloroquinolin-8-amine derivatives has also been explored for antimalarial applications. Ekengard et al. (2015) synthesized ruthenium(II) and osmium(II) arene complexes containing ligands based on the 4-chloroquinoline framework, related to the antimalarial drug chloroquine. These complexes were evaluated against chloroquine-sensitive and resistant Plasmodium falciparum strains, showing that the coordination of ruthenium and osmium arene moieties to the ligands resulted in lower antiplasmodial activities relative to the free ligands. However, the study indicated a potential direction for overcoming chloroquine resistance (Ekengard et al., 2015).

Safety And Hazards

The safety data sheet for 6-Chloroquinolin-8-amine advises against breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers The relevant papers retrieved discuss the synthesis of quinolin-8-amines , the chlorination of 8-aminoquinoline amides , and the properties of 6-Chloroquinolin-8-amine . These papers provide valuable insights into the synthesis, reactions, and properties of 6-Chloroquinolin-8-amine and related compounds.

Eigenschaften

IUPAC Name |

6-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFMPCSQKFOUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063930 | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinolin-8-amine | |

CAS RN |

5470-75-7 | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

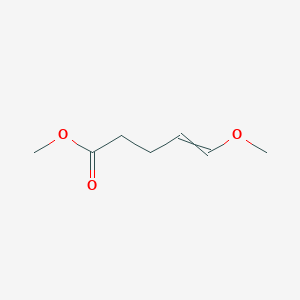

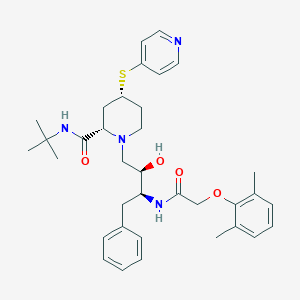

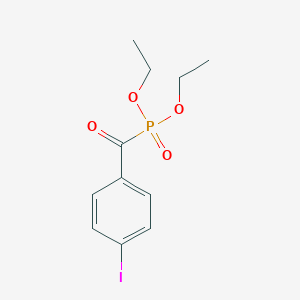

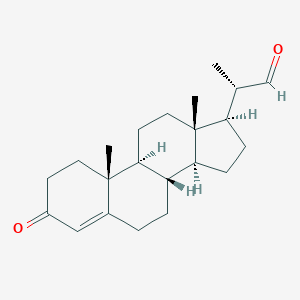

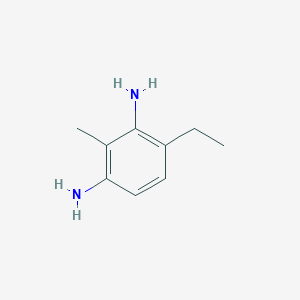

Synthesis routes and methods I

Procedure details

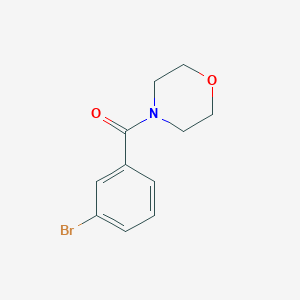

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)